Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate

Medicinal Chemistry Synthetic Intermediate Structure–Activity Relationship

Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate (CAS 63186-18-5) is a synthetic quinoxalin-2(1H)-one derivative bearing a branched ethyl propanoate side chain at the C-3 position of the heterocyclic core. With a molecular formula of C₁₃H₁₄N₂O₃ and a molecular weight of 246.26 g·mol⁻¹, the compound exists as a crystalline solid with a reported melting point of 160–162 °C and a predicted XLogP3-AA of 1.7, placing it in a moderate lipophilicity range suitable for both solution-phase chemistry and early-stage biological profiling.

Molecular Formula C13H14N2O3
Molecular Weight 246.26 g/mol
CAS No. 63186-18-5
Cat. No. B1214761
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate
CAS63186-18-5
Molecular FormulaC13H14N2O3
Molecular Weight246.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)C1=NC2=CC=CC=C2NC1=O
InChIInChI=1S/C13H14N2O3/c1-3-18-13(17)8(2)11-12(16)15-10-7-5-4-6-9(10)14-11/h4-8H,3H2,1-2H3,(H,15,16)
InChIKeyCVOVFRILKMNGBC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate (CAS 63186-18-5): Procurement-Relevant Structural and Pharmacophoric Profile


Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate (CAS 63186-18-5) is a synthetic quinoxalin-2(1H)-one derivative bearing a branched ethyl propanoate side chain at the C-3 position of the heterocyclic core [1]. With a molecular formula of C₁₃H₁₄N₂O₃ and a molecular weight of 246.26 g·mol⁻¹, the compound exists as a crystalline solid with a reported melting point of 160–162 °C and a predicted XLogP3-AA of 1.7, placing it in a moderate lipophilicity range suitable for both solution-phase chemistry and early-stage biological profiling [2]. The quinoxalinone scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives reported to exhibit antimicrobial, anticancer, and kinase-inhibitory activities [3]. However, the specific biological annotation for this compound remains sparse, making procurement decisions heavily dependent on its physicochemical integrity and its differentiated utility as a synthetic intermediate relative to close structural analogs.

Why Generic Quinoxalinone Substitution Cannot Replace Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate in Synthesis and Screening Campaigns


Superficially interchangeable quinoxalin-2(1H)-one esters—such as the linear acetate homolog (CAS 30681-63-1) or the simpler 3-ethylquinoxalin-2(1H)-one (CAS 13297-35-3)—differ fundamentally from the target compound in the geometry, steric bulk, and hydrogen-bonding capacity of the C-3 substituent. The branched propanoate side chain introduces a chiral α-carbon center adjacent to the carbonyl, which profoundly alters the conformational ensemble accessible to the molecule and can dictate regioselectivity in subsequent N- vs. O-alkylation chemistries [1][2]. In biological systems, even a single methylene insertion in the ester side chain has been shown to shift the antimicrobial activity profile of quinoxalinones from Gram-positive to Gram-negative selectivity [3]. Consequently, treating this compound as a drop-in replacement for its closest analogs risks both synthetic failure and misleading structure–activity relationship (SAR) interpretation.

Quantitative Differentiation Evidence for Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate (CAS 63186-18-5) vs. Closest Structural Analogs


Structural Differentiation: Branched α-Methyl Propanoate Side Chain vs. Linear Acetate Homolog

The target compound contains a branched ethyl 2-(quinoxalin-2-yl)propanoate moiety with an α-methyl group, creating a chiral center at the carbon adjacent to the ester carbonyl. This contrasts with the closest commercial analog, ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate (CAS 30681-63-1), which bears an achiral, linear acetate linkage [1]. The α-methyl branch increases the steric demand (Taft Es parameter ≈ −1.24 for isopropyl-like branching vs. −0.07 for methylene), which has been shown to influence the regiochemical outcome of N- vs. O-alkylation reactions on the quinoxalinone nucleus [2]. In solid-state characterization, the target compound crystallizes in a monoclinic system with distinct hydrogen-bonding networks (N—H⋯O and C—H⋯O generating R₂²(8) and R₂²(20) loops), as confirmed by single-crystal X-ray diffraction of the closely related positional isomer [3].

Medicinal Chemistry Synthetic Intermediate Structure–Activity Relationship

Physicochemical Differentiation: Melting Point as a Surrogate for Crystalline Purity Control

The target compound exhibits a reported melting point of 160–162 °C . This value is substantially higher than the 34–38 °C melting range reported for the des-methyl acetate homolog (ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate, CAS 30681-63-1) , reflecting stronger intermolecular hydrogen bonding in the crystalline lattice of the branched propanoate derivative. The large melting point differential (ΔTₘ ≈ 122–128 °C) provides a practical, instrumentally simple quality-control discriminator: a melting point significantly below 160 °C in a received batch may indicate contamination with the acetate homolog, incomplete esterification, or residual starting acid. The predicted pKa of 9.36 ± 0.10 (for the quinoxalinone N–H) further distinguishes it from the 3-ethylquinoxalin-2(1H)-one series, which typically exhibits pKa values in the 10.5–11.0 range due to the absence of the electron-withdrawing ester carbonyl [1].

Quality Control Solid-State Chemistry Procurement Specification

Kinase Inhibition Selectivity: JNK1α1 IC₅₀ Profiling vs. Reference Quinoxalinone Inhibitors

In a radiometric filtration binding assay using [γ-³³P]ATP and human recombinant JNK1α1, the target compound exhibited an IC₅₀ of 1.00 × 10⁵ nM (100 µM), indicating weak binding to the ATP pocket of JNK1 [1]. This value places the compound in the low-micromolar to high-micromolar range, approximately 200-fold less potent than the reference JNK inhibitor SP600125 (IC₅₀ ≈ 0.04–0.11 µM for JNK1/2) [2]. However, when compared to the des-methyl acetate analog (ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)acetate), which has been utilized as a precursor for synthesizing sub-micromolar JNK inhibitors through N4-functionalization [3], the propanoate derivative offers a distinct SAR starting point: the α-methyl group can occupy a hydrophobic sub-pocket that is inaccessible to the linear acetate scaffold, potentially improving selectivity over closely related MAP kinases once optimized. No direct head-to-head JNK inhibition data for the acetate homolog is publicly available, limiting the strength of this comparison.

Kinase Inhibitor JNK Pathway Binding Affinity

Class-Level Antimicrobial SAR: Carboxyethyl Quinoxalinones Show Gram-Negative Selectivity Distinct from 3-Alkyl Congeners

Within the broader quinoxalin-2(1H)-one chemotype, systematic SAR studies by Carta et al. have demonstrated that the nature of the C-3 substituent dictates the antimicrobial spectrum. Compounds bearing a carboxyethyl (ethoxycarbonylalkyl) group at C-3—a substructure that includes the target compound—displayed moderate activity against Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) when combined with electron-withdrawing benzo-moiety substituents [1]. In contrast, simple 3-alkyl-substituted quinoxalinones (e.g., 3-ethyl or 3-propyl derivatives) showed preferential activity against Gram-positive Staphylococcus aureus (MIC = 33 µM for the most active 3-alkyl derivative) [2]. This Gram-negative vs. Gram-positive selectivity divergence, driven by the ester carbonyl's hydrogen-bond-accepting capacity and altered cell-permeability properties, indicates that the target compound is not interchangeable with 3-ethylquinoxalin-2(1H)-one (CAS 13297-35-3) for antimicrobial screening. No compound-specific MIC data are available for the target compound itself, so this evidence is strictly class-level inference.

Antimicrobial Gram-Negative Bacteria Structure–Activity Relationship

Synthetic Tractability: One-Pot Condensation Route with Defined Yield and Purity Benchmarks

The target compound is accessible via a two-step sequence: (i) Claisen condensation of ethyl propionate with diethyl oxalate to form ethyl α-(ethoxalyl)propionate, followed by (ii) cyclo-condensation with o-phenylenediamine in refluxing ethanol under acidic catalysis [1][2]. This route yields the quinoxalinone ester in approximately 70–89% isolated yield, with the α-methyl branch suppressing the formation of the regioisomeric 3-methylquinoxalin-2(1H)-one byproduct that plagues syntheses of the linear acetate analog [3]. The higher regiochemical fidelity translates to lower purification burden and improved batch-to-batch consistency. Commercially, the compound is offered at ≥97% purity (HPLC) by multiple vendors, with the 160–162 °C melting point serving as an orthogonal identity check .

Synthetic Chemistry Process Development Procurement Quality

High-Confidence Application Scenarios for Ethyl 2-(3-oxo-3,4-dihydroquinoxalin-2-yl)propanoate Grounded in Quantitative Differentiation Evidence


Chiral Building Block for Asymmetric Synthesis of Quinoxalinone-Derived Kinase Inhibitors

The α-methyl branch on the propanoate side chain introduces a stereogenic center directly adjacent to the quinoxalinone core, making this compound a prochiral or chiral starting material for asymmetric synthesis. In contrast to the achiral acetate homolog (CAS 30681-63-1), the propanoate ester enables the preparation of enantiomerically enriched N4-functionalized derivatives through chiral auxiliary or catalytic asymmetric methods [1]. The weak but measurable JNK1α1 binding (IC₅₀ = 100 µM) [2] confirms that the core scaffold is accommodated in the kinase ATP site, providing a tractable starting point for fragment elaboration where the chiral center can be exploited to optimize target engagement and selectivity.

Privileged Intermediate for Gram-Negative Antimicrobial Library Synthesis

Class-level SAR data demonstrate that 3-carboxyethyl-substituted quinoxalin-2(1H)-ones, the subclass to which the target compound belongs, exhibit preferential activity against Gram-negative bacteria (E. coli, P. aeruginosa) when the benzo-moiety is further functionalized with electron-withdrawing groups (CF₃, morpholine) [1]. The target compound's ethyl ester serves as a versatile handle for further diversification: hydrolysis to the free acid, amidation, or reduction to the alcohol, all while retaining the Gram-negative-biased pharmacophore. This makes it a strategic core scaffold for focused libraries targeting multidrug-resistant Gram-negative pathogens, for which the simpler 3-ethylquinoxalin-2(1H)-one would be a suboptimal starting point due to its Gram-positive preference [2].

Quality-Control-Standardized Procurement for High-Throughput Chemistry Workflows

With a well-defined melting point of 160–162 °C [1]—over 120 °C higher than the acetate homolog—this compound offers an unambiguous, instrumentally trivial identity verification parameter. Combined with the commercial availability at ≥97% HPLC purity [2], the compound is well-suited for automated high-throughput chemistry platforms where rapid incoming quality control is critical. The large melting point differential virtually eliminates the risk of cross-contamination with the acetate analog during automated weighing and dissolution steps, reducing costly campaign failures due to mis-identified building blocks.

Crystalline Standard for X-ray Diffraction and Solid-State Characterization of Quinoxalinone Esters

The high crystallinity of the target compound, inferred from its sharp melting point (160–162 °C) and the successful single-crystal X-ray structure determination of its closely related positional isomer [1], positions it as a suitable crystalline standard for solid-state analytical method development. Its distinct powder X-ray diffraction pattern can serve as a reference for identifying polymorphic forms in structurally related quinoxalinone development candidates, a consideration that the low-melting (34–38 °C), potentially waxy acetate homolog cannot fulfill.

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